![molecular formula C21H20ClN3O2S B4673854 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide](/img/structure/B4673854.png)
4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide
Overview
Description
4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide, also known as CCT 137690, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and there is ongoing research to determine its efficacy and safety in human clinical trials.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 involves the inhibition of several protein kinases, including checkpoint kinase 1 (CHK1) and 2 (CHK2). These kinases are involved in DNA damage response pathways, which are essential for the maintenance of genomic stability. By inhibiting CHK1 and CHK2, 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 can disrupt these pathways and lead to the accumulation of DNA damage, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, suggesting potential use as an antimicrobial agent. Additionally, 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 in lab experiments is its specificity for CHK1 and CHK2 kinases. This allows researchers to selectively target these pathways and study their effects on cancer cells. Additionally, the availability of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 as a small molecule inhibitor allows for easy administration in in vitro and in vivo experiments.
One limitation of using 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 in lab experiments is its potential toxicity. While this compound has shown promising results in preclinical studies, its safety and efficacy in human clinical trials are still being evaluated. Additionally, the synthesis of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 can be challenging, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for the study of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690. One area of research is the development of more efficient synthesis methods for this compound, which would increase its availability for use in lab experiments and potentially in clinical trials. Additionally, further studies are needed to determine the safety and efficacy of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 in human clinical trials. Finally, the potential use of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 in combination with other cancer treatments, such as immunotherapy, is an area of active research.
Scientific Research Applications
4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Studies have also shown that 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-(3-chlorophenyl)-N-(4-methyl-2-oxochromen-7-yl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-14-11-20(26)27-19-13-16(5-6-18(14)19)23-21(28)25-9-7-24(8-10-25)17-4-2-3-15(22)12-17/h2-6,11-13H,7-10H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQKSJMRVOUREQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.